UDP-N-acetylmuramicacid

MurA inhibition feedback regulation peptidoglycan biosynthesis

UDP-N-acetylmuramic acid (UDP-MurNAc, CAS 18867-75-9) is the first committed cytoplasmic intermediate dedicated exclusively to bacterial peptidoglycan biosynthesis. It is produced by the sequential action of MurA (enolpyruvyl-UDP-GlcNAc synthase) and MurB (UDP-GlcNAc-enolpyruvate reductase) and serves as the essential scaffold onto which the pentapeptide stem is assembled by the ATP-dependent MurC–MurF ligases.

Molecular Formula C20H31N3O19P2
Molecular Weight 679.4 g/mol
Cat. No. B1247981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUDP-N-acetylmuramicacid
SynonymsAcetylmuramic Acid, UDP
Acid, UDP Acetylmuramic
UDP Acetylmuramic Acid
Uridine Diphosphate N Acetylmuramic Acid
Uridine Diphosphate N-Acetylmuramic Acid
Molecular FormulaC20H31N3O19P2
Molecular Weight679.4 g/mol
Structural Identifiers
SMILESCC(C(=O)O)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C
InChIInChI=1S/C20H31N3O19P2/c1-7(18(30)31)38-16-12(21-8(2)25)19(40-9(5-24)14(16)28)41-44(35,36)42-43(33,34)37-6-10-13(27)15(29)17(39-10)23-4-3-11(26)22-20(23)32/h3-4,7,9-10,12-17,19,24,27-29H,5-6H2,1-2H3,(H,21,25)(H,30,31)(H,33,34)(H,35,36)(H,22,26,32)/t7-,9-,10-,12-,13-,14-,15-,16-,17-,19-/m1/s1
InChIKeyNQBRVZNDBBMBLJ-MQTLHLSBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





UDP-N-acetylmuramic Acid (UDP-MurNAc) – The Irreplaceable Nucleotide Sugar for Peptidoglycan Pathway Research and Inhibitor Screening


UDP-N-acetylmuramic acid (UDP-MurNAc, CAS 18867-75-9) is the first committed cytoplasmic intermediate dedicated exclusively to bacterial peptidoglycan biosynthesis. It is produced by the sequential action of MurA (enolpyruvyl-UDP-GlcNAc synthase) and MurB (UDP-GlcNAc-enolpyruvate reductase) and serves as the essential scaffold onto which the pentapeptide stem is assembled by the ATP-dependent MurC–MurF ligases [1]. Unlike the upstream precursor UDP-N-acetylglucosamine (UDP-GlcNAc), which participates in multiple biosynthetic pathways, UDP-MurNAc is channelled solely into cell-wall polymer assembly, making it a precise chemical probe for cytoplasmic steps of peptidoglycan synthesis and a critical substrate for Mur ligase enzymology [2].

Pathway-specific probe for peptidoglycan biosynthesis
Mandatory substrate for MurC–MurF ligase cascade assays
Conformational trapping of MurA for structural studies

Why UDP-N-acetylmuramic Acid Cannot Be Replaced by UDP-GlcNAc, UDP-MurNAc-pentapeptide, or the Unnatural β-Anomer in Peptidoglycan Studies


UDP-N-acetylmuramic acid occupies a unique node in the peptidoglycan pathway that is not functionally interchangeable with its closest structural analogs. UDP-GlcNAc—its upstream precursor—is the substrate for MurA and cannot substitute for UDP-MurNAc in MurC–MurF ligase reactions because these enzymes recognise the lactyl-ether moiety present only in the muramic acid scaffold [1]. Conversely, UDP-MurNAc-pentapeptide is the downstream product of MurF and cannot serve as a substrate for the earlier ligases MurC, MurD, or MurE, each of which requires the unadorned or partially elaborated UDP-MurNAc scaffold [2]. Moreover, the synthetic β-anomer of UDP-MurNAc exhibits a 15.4-fold higher Km than the natural α-anomer for MurC, meaning that procurement of the incorrect anomeric form will yield severely attenuated enzymatic activity [3]. These specificity barriers mean that even closely related nucleotide sugars cannot substitute for authentic UDP-MurNAc in biochemical reconstitution, inhibitor screening, or structural studies.

UDP-MurNAc (Target)
Potential Substitute
Why May Not Transfer
Muramic acid scaffold recognized by Mur ligases
UDP-GlcNAc
Lacks lactyl-ether moiety; no MurC–MurF activity reported
Unadorned UDP-MurNAc for MurC, MurD, MurE
UDP-MurNAc-pentapeptide
Downstream product; cannot serve earlier ligase steps
Natural α-anomer (reported higher MurC affinity)
Synthetic β-anomer
Anomeric configuration may shift enzyme kinetics substantially

UDP-N-acetylmuramic Acid – Quantitative Differentiation Evidence Against Closest Analogs


UDP-MurNAc Is a Subnanomolar-Affinity Feedback Inhibitor of MurA, Whereas UDP-GlcNAc Is the Consumed Substrate

UDP-MurNAc binds to E. coli MurA with a dissociation constant Kd = 0.94 ± 0.04 µM, determined by fluorescence titration using ANS as an exogenous fluorophore [1]. In contrast, UDP-GlcNAc—the natural substrate of MurA—is catalytically turned over and does not form a stable inhibitory complex under the same conditions. Approximately 25% of recombinant MurA co-purified with bound UDP-MurNAc even after five chromatographic steps, demonstrating exceptionally slow off-rate kinetics [1]. The inhibition pattern is competitive with respect to phosphoenolpyruvate (PEP) and either competitive or noncompetitive with respect to UDP-GlcNAc [1]. This establishes UDP-MurNAc as a tight-binding product inhibitor that can be used to trap MurA in a specific conformational state for structural and kinetic studies, a property not shared by UDP-GlcNAc.

MurA binding affinity
Head-to-head
Kd 0.94 µM (UDP-MurNAc) vs no stable complex (UDP-GlcNAc)
Supports MurA inhibitor screening context
~25% co-purification confirms slow off-rate
MurA inhibition feedback regulation peptidoglycan biosynthesis binding affinity

The Natural α-Anomer of UDP-MurNAc Is 15.4-Fold More Active Than the β-Anomer for MurC (L-Alanine-Adding Enzyme)

The α-anomer of UDP-N-acetylmuramic acid, which is identical to the natural compound, exhibits a Km of 0.13 mM for the E. coli L-alanine-adding enzyme (MurC). The synthetic β-anomer shows a Km of 2.0 mM under identical assay conditions, representing a 15.4-fold higher Km [1]. Both anomers were separated by HPLC and individually tested, confirming that the difference arises purely from anomeric configuration at the muramic acid C-1 position [1]. This demonstrates that the MurC active site possesses stringent stereochemical discrimination for the α-anomer.

MurC anomeric specificity
Head-to-head
Km α 0.13 mM vs β 2.0 mM (15.4-fold)
Anomeric identity critical for enzyme kinetics
HPLC-verified anomers
anomeric specificity MurC kinetics substrate recognition α/β selectivity

E. coli MurC Displays a Km of 100 µM and kcat of 928 min⁻¹ for UDP-MurNAc, Establishing Benchmark Substrate Parameters

For the overproduced and purified E. coli MurC (UDP-N-acetylmuramate:L-alanine ligase), the Km for UDP-MurNAc was determined as 100 µM, with Km values for L-alanine and ATP/Mg²⁺ of 20 µM and 450 µM respectively [1]. The turnover number (kcat) under optimal in vitro conditions was 928 min⁻¹ [1]. These values serve as benchmark parameters for MurC enzymology and inhibitor studies. In comparison, the α-anomer-specific Km of 0.13 mM (130 µM) reported by Blanot et al. for MurC [2] is consistent with this range, confirming reproducibility across independent laboratories. Substitution of UDP-MurNAc with UDP-GlcNAc results in no detectable activity, as MurC is absolutely specific for the muramyl scaffold [1].

MurC benchmark kinetics
Cross-study comparable
Km 100 µM, kcat 928 min⁻¹
Expected substrate quality range
No activity with UDP-GlcNAc
MurC kinetics steady-state parameters substrate benchmarking ligase assay

UDP-MurNAc Traps MurA in a Unique 'Staged' Conformation Distinct from the Substrate-Bound Closed State

The MurA cocrystal structure with UDP-MurNAc and phosphite (PDB: 3ISS) revealed a novel 'staged' conformation in which the Arg397 side chain tracks phosphite out of the catalytic site, a structural state distinct from the closed conformation observed with the substrate UDP-GlcNAc [1]. The closed-to-staged transition involves breaking eight MurA–ligand ion pairs and three intraprotein hydrogen bonds, replaced by only two MurA–UDP-MurNAc ion pairs and seven new intraprotein contacts [1]. This conformational rearrangement is not observed with UDP-GlcNAc in the absence of PEP, and the staged conformation appears to represent an intermediate in the product-release choreography [1]. No analogous structural state has been reported for any other MurA ligand, making UDP-MurNAc uniquely suited for structural studies of MurA product release.

MurA conformational state
Cross-study comparable
Staged conformation (PDB 3ISS) vs closed (UDP-GlcNAc)
Unique structural template for MurA
Not accessible with UDP-GlcNAc
MurA crystallography conformational trapping product inhibition structure-aided drug design

UDP-MurNAc Is the Obligate Substrate for the MurC–MurF Ligase Cascade; UDP-GlcNAc Cannot Initiate Peptide Assembly

In a one-pot reconstitution of the complete cytoplasmic peptidoglycan biosynthetic pathway (MurA–MurF), UDP-MurNAc is the mandatory intermediate that feeds into the MurC–MurF ligase cascade [1]. MurC, MurD, MurE, and MurF each require the muramyl scaffold for sequential amino acid addition; UDP-GlcNAc cannot substitute at any of these steps because the Mur ligases recognise the lactyl-ether moiety unique to UDP-MurNAc [1]. The MurC–MurF enzymes share a conserved N-terminal Rossmann-fold domain that specifically binds the UDP-MurNAc moiety, and comparative sequence analysis of 20 cytoplasmic peptidoglycan synthetases identified seven invariant residues involved in UDP-MurNAc recognition [2]. This absolute specificity means that pathway reconstitution, high-throughput screening of Mur ligase inhibitors, and substrate-analog studies all require authentic UDP-MurNAc.

Pathway substrate specificity
Class-level
MurC–MurF only accept muramyl scaffold
Obligate for pathway reconstitution
Conserved recognition residues identified
Mur ligase pathway substrate specificity pathway reconstitution one-pot assay

Commercial UDP-MurNAc Supply Is Historically Limited Relative to Ubiquitous UDP-GlcNAc, Necessitating Verified Sourcing

As of 2003, UDP-MurNAc was explicitly noted as 'not commercially available,' requiring users to perform enzymatic synthesis using recombinant MurZ and MurB followed by HPLC purification [1]. While several specialty vendors now offer UDP-MurNAc (typical purity specifications: 90–95% by HPLC ), its availability remains far more restricted than UDP-GlcNAc, which is mass-produced at >98% purity by dozens of suppliers. The limited commercial supply chain means that UDP-MurNAc typically costs >50-fold more per mg than UDP-GlcNAc and may require longer lead times. Furthermore, the reported 25% co-purification of MurA with UDP-MurNAc during recombinant protein preparation [2] underscores that even 'pure' enzyme preparations can contain bound UDP-MurNAc, a consideration for negative controls and baseline corrections.

Commercial sourcing
Context-dependent
Limited historical supply vs ubiquitous UDP-GlcNAc
Requires verified sourcing and QC
Purity 90–95%; HPLC-MS check advised
commercial availability vendor sourcing enzymatic synthesis quality verification

UDP-N-acetylmuramic Acid – Highest-Impact Application Scenarios Supported by Quantitative Evidence


MurA Inhibitor Screening and Feedback Regulation Studies Exploiting Subnanomolar-Affinity Binding

UDP-MurNAc's Kd of 0.94 µM for MurA [1] makes it the ligand of choice for developing fluorescence-polarisation displacement assays to screen for MurA inhibitors. Because UDP-MurNAc binding is competitive with ANS and phosphate, displacement of a fluorescent ANS probe provides a robust, homogeneous assay format compatible with high-throughput screening. Furthermore, the observation that ~25% of recombinant MurA co-purifies with bound UDP-MurNAc even after extensive purification [1] provides a built-in positive control for assessing inhibitor binding in crystallography and ITC studies.

MurC–MurF Multi-Enzyme Reconstitution for Pathway-Targeted Antibacterial Discovery

The absolute requirement of UDP-MurNAc as the scaffold for all four Mur ligases (MurC–MurF) [2] means that one-pot reconstitution assays—where UDP-MurNAc is generated in situ from UDP-GlcNAc by MurA/MurB and then elaborated by the ligase cascade—are the most physiologically relevant format for identifying inhibitors that block any cytoplasmic step. The benchmark MurC Km of 100 µM and kcat of 928 min⁻¹ [3] provide the kinetic framework for calibrating substrate concentrations in these coupled assays.

Structural Biology of Peptidoglycan Enzymes Using the 'Staged' MurA–UDP-MurNAc Conformation

The unique 'staged' MurA conformation observed only in the MurA–UDP-MurNAc–phosphite cocrystal (PDB 3ISS) [4] provides a structural template for designing transition-state or product-analog inhibitors that trap MurA in a catalytically incompetent state. This conformation, involving the repositioning of Arg397 and breakage of eight ion pairs, is not accessible with UDP-GlcNAc or fosfomycin-bound structures, making UDP-MurNAc essential for structure-aided drug design against MurA.

Anomer-Verified Substrate Procurement for Reproducible MurC Enzymology

Given the 15.4-fold difference in Km between the α-anomer (0.13 mM) and β-anomer (2.0 mM) of UDP-MurNAc for MurC [5], any laboratory planning MurC kinetic studies must verify the anomeric purity of commercial or in-house UDP-MurNAc preparations by HPLC. Using the natural α-anomer ensures that measured kinetic constants are physiologically relevant and comparable across published datasets. Procurement specifications should explicitly request α-anomer enrichment and include a certificate of analysis confirming anomeric configuration.

Application
Selection Property
Validation Focus
MurA inhibitor screening
Reported high-affinity MurA binding
Conformational trapping assay context
MurC–MurF pathway reconstitution
Mur ligase substrate specificity
Coupled assay endpoint review
Structural biology of MurA
Unique staged conformation template
X-ray crystallography endpoint review
Anomer-verified MurC enzymology
Anomeric configuration identity
HPLC anomer verification
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